5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one
Overview
Description
5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BFT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFT is a thiazolidinone derivative that exhibits a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects.
Mechanism of Action
The mechanism of action of 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Furthermore, this compound has been shown to inhibit the activity of Akt, a signaling pathway that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound exhibits a diverse range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, this compound has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is its relatively simple synthesis method, which can be achieved in good yields. This compound also exhibits a diverse range of pharmacological activities, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of this compound with other drugs or natural compounds. Furthermore, the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and bacterial infections need to be further explored. Finally, the mechanisms of action of this compound need to be elucidated to fully understand its pharmacological effects.
Scientific Research Applications
5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, this compound has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c21-14-6-4-5-13(11-14)17-10-9-16(25-17)12-18-19(24)23-20(26-18)22-15-7-2-1-3-8-15/h1-12H,(H,22,23,24)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMFSAFTYITEF-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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